molecular formula C11H14N2O B2900161 N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide CAS No. 1523811-46-2

N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide

Cat. No.: B2900161
CAS No.: 1523811-46-2
M. Wt: 190.246
InChI Key: VLBOJBZKWHZPLT-UHFFFAOYSA-N
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Description

N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide is an organic compound that belongs to the class of amides It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an amide functional group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide typically involves the reaction of pyridine-2-carboxaldehyde with ethylamine, followed by the addition of acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Comparison with Similar Compounds

  • N-methyl-N-[(pyridin-2-yl)methyl]prop-2-enamide
  • N-ethyl-N-[(pyridin-2-yl)ethyl]prop-2-enamide
  • N-ethyl-N-[(pyridin-3-yl)methyl]prop-2-enamide

Comparison: N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide is unique due to the specific positioning of the pyridine ring and the ethyl group. This configuration can influence its reactivity and interaction with other molecules, making it distinct from its analogs. The presence of the pyridine ring in the 2-position, as opposed to the 3-position, can significantly alter its chemical and biological properties.

Properties

IUPAC Name

N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-11(14)13(4-2)9-10-7-5-6-8-12-10/h3,5-8H,1,4,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBOJBZKWHZPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=N1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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